molecular formula C16H14N2O3 B5807765 (2E)-N-(2-methyl-3-nitrophenyl)-3-phenylprop-2-enamide

(2E)-N-(2-methyl-3-nitrophenyl)-3-phenylprop-2-enamide

Cat. No.: B5807765
M. Wt: 282.29 g/mol
InChI Key: UDMOPPAHTIIPEO-ZHACJKMWSA-N
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Description

(2E)-N-(2-methyl-3-nitrophenyl)-3-phenylprop-2-enamide is an organic compound characterized by its unique structure, which includes a nitrophenyl group and a phenylprop-2-enamide moiety

Properties

IUPAC Name

(E)-N-(2-methyl-3-nitrophenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-12-14(8-5-9-15(12)18(20)21)17-16(19)11-10-13-6-3-2-4-7-13/h2-11H,1H3,(H,17,19)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMOPPAHTIIPEO-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-methyl-3-nitrophenyl)-3-phenylprop-2-enamide typically involves the reaction of 2-methyl-3-nitroaniline with cinnamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Solvents such as ethanol, acetone, and acetonitrile are commonly used in the industrial process to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-methyl-3-nitrophenyl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The phenylprop-2-enamide moiety can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

Major Products

    Reduction: (2E)-N-(2-methyl-3-aminophenyl)-3-phenylprop-2-enamide.

    Oxidation: (2E)-N-(2-methyl-3-nitrophenyl)-3-phenylpropanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-(2-methyl-3-nitrophenyl)-3-phenylprop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting inflammatory and cancer pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (2E)-N-(2-methyl-3-nitrophenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid.
  • 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives.

Uniqueness

(2E)-N-(2-methyl-3-nitrophenyl)-3-phenylprop-2-enamide is unique due to its specific combination of a nitrophenyl group and a phenylprop-2-enamide moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

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